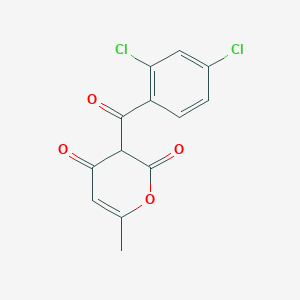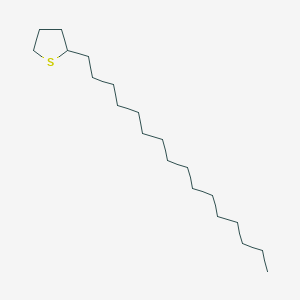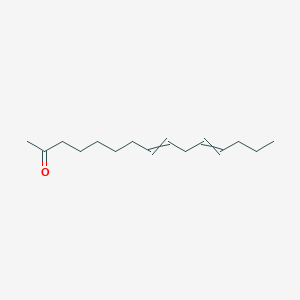
Pentadeca-8,11-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadeca-8,11-dien-2-one is a naturally occurring compound isolated from the roots of Echinacea pallida, a perennial plant belonging to the Asteraceae family . This compound has been studied for its potential medicinal properties, particularly its antiproliferative activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of pentadeca-8,11-dien-2-one involves the stereoselective synthesis of its isomeric forms, (8Z,11Z)- and (8Z,11E)-pentadeca-8,11-dien-2-one . The synthesis process includes the isolation and structure elucidation of the compound from Echinacea pallida roots . The reaction conditions typically involve the use of methanol extracts and various reagents to achieve the desired stereoselectivity .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its isolation from natural sources and laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pentadeca-8,11-dien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hexane, and other organic solvents . The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include its isomeric forms and various derivatives with enhanced biological activity .
Scientific Research Applications
Pentadeca-8,11-dien-2-one has been extensively studied for its antiproliferative activity against cancer cell lines, including HeLa cells (human uterus carcinoma) and C6 cells (rat brain tumor cells) . The compound has shown significant potential in inhibiting the proliferation of these cancer cells, making it a promising candidate for further research in cancer therapy .
In addition to its anticancer properties, this compound has been investigated for its potential use in phytotherapy and other medicinal applications . Its unique chemical structure and biological activity make it a valuable compound for scientific research in chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of pentadeca-8,11-dien-2-one involves its interaction with specific molecular targets and pathways in cancer cells . The compound exerts its effects by inducing cytotoxicity and apoptosis in cancer cells, leading to their inhibition and death . The exact molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising therapeutic agent .
Comparison with Similar Compounds
Pentadeca-8,11-dien-2-one is unique in its structure and biological activity compared to other similar compounds isolated from Echinacea species . Similar compounds include various alkamides, acetylenes, and polyenes, which also exhibit diverse pharmacological activities . this compound stands out due to its potent antiproliferative activity and potential use in cancer therapy .
List of Similar Compounds:- Alkamides
- Acetylenes
- Polyenes
- Caffeic acid derivatives
Properties
CAS No. |
116752-10-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
pentadeca-8,11-dien-2-one |
InChI |
InChI=1S/C15H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h5-6,8-9H,3-4,7,10-14H2,1-2H3 |
InChI Key |
HDOQHUXLHUAFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


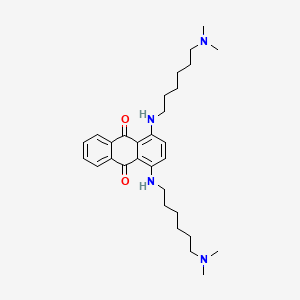


phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
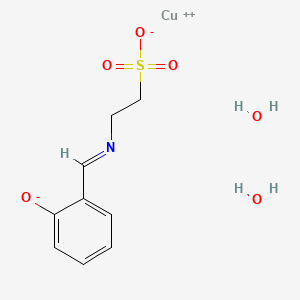
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
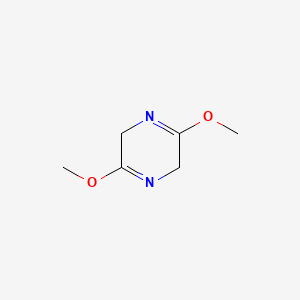
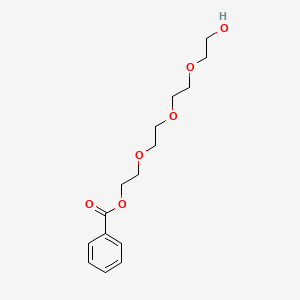
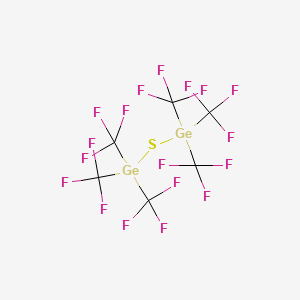
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
